



Gaxilose Test: A Novel Protocol for the Diagnosis of Lactose Intolerance

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Compound of Interest		
Compound Name:	Gaxilose	
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Introduction

Lactose intolerance, a common digestive disorder, results from the inability to digest lactose, the primary sugar in dairy products, due to a deficiency of the enzyme lactase. Accurate diagnosis is crucial for appropriate patient management and to distinguish it from other gastrointestinal disorders. The **Gaxilose** (4-O-β-D-galactopyranosyl-D-xylose) test is a non-invasive diagnostic method for assessing lactase activity. **Gaxilose** is a synthetic disaccharide that is hydrolyzed by intestinal lactase into galactose and D-xylose. The amount of D-xylose subsequently absorbed and excreted in the urine is directly proportional to the intestinal lactase activity, providing a quantitative measure of lactase deficiency (hypolactasia).

This document provides detailed application notes and protocols for the **Gaxilose** test, intended for use in research and clinical development settings.

Principle of the Gaxilose Test

The **Gaxilose** test is based on the specific enzymatic activity of lactase-phlorizin hydrolase in the small intestine.

Oral Administration: A precise dose of Gaxilose is administered orally to the patient.



- Enzymatic Hydrolysis: In individuals with sufficient lactase activity (normolactasia), Gaxilose
 is cleaved into its constituent monosaccharides: galactose and D-xylose. In individuals with
 lactase deficiency (hypolactasia), this hydrolysis is significantly reduced.
- Absorption and Excretion: D-xylose is passively absorbed in the small intestine and subsequently excreted in the urine. Galactose is absorbed and enters the Leloir pathway for glucose metabolism.[1][2][3]
- Quantification: The total amount of D-xylose excreted in the urine over a specific period is quantified.
- Diagnosis: Low levels of urinary D-xylose indicate reduced lactase activity and are diagnostic for hypolactasia.[4]

Comparative Diagnostic Performance

The **Gaxilose** test has demonstrated high sensitivity and specificity in clinical trials, often outperforming traditional diagnostic methods such as the Hydrogen Breath Test (HBT).

Diagnostic Test	Sensitivity	Specificity	Positive Predictive Value (PPV)	Negative Predictive Value (NPV)	Reference
Gaxilose Test (Urine)	>90%	>90%	>90%	>90%	[5][6]
Hydrogen Breath Test (HBT)	69% - 85%	69% - 85%	N/A	N/A	[5][6]
Lactose Tolerance Test (LTT)	>80%	>80%	N/A	N/A	[7]
Genetic Test (C/T-13910)	High	High (for primary hypolactasia)	N/A	N/A	[7]



Note: Sensitivity and specificity values can vary between studies and patient populations.

Experimental Protocols Patient Preparation and Gaxilose Administration Protocol

This protocol outlines the procedure for patient preparation and the oral administration of **Gaxilose**.

Materials:

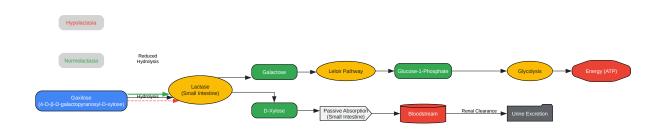
- Gaxilose (LacTEST®) 0.45 g powder for oral solution
- 100-250 mL of water
- Urine collection container

Procedure:

- Fasting: The patient must fast for a minimum of 8-10 hours prior to the test.
- Bladder Emptying: The patient should empty their bladder completely before the start of the test. This initial urine is discarded.
- Gaxilose Administration: Dissolve the entire content of one 0.45 g Gaxilose sachet in 100-250 mL of water. The patient should drink the entire solution.
- Urine Collection: All urine produced over the next 5 hours must be collected in a single container. It is crucial to collect the entire volume of urine during this period.
- Volume Measurement: At the end of the 5-hour collection period, the total volume of urine is measured and recorded.
- Sample Aliquoting and Storage: A representative aliquot of the total urine collection is transferred to a labeled tube for analysis. Samples should be stored at -20°C or lower until analysis.



Biochemical Pathway of Gaxilose Metabolism



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Caption: Biochemical pathway of **Gaxilose** metabolism.

Analytical Quantification of Urinary D-Xylose

Two primary methods are available for the quantification of D-xylose in urine samples: a modified phloroglucinol colorimetric assay and an enzymatic assay using xylose dehydrogenase.

Protocol 1: Modified Phloroglucinol Colorimetric Assay

This method is a modification of the Eberts et al. procedure, optimized for higher sensitivity.[8]

Reagents:

- Phloroglucinol Color Reagent: Prepare by dissolving phloroglucinol in a mixture of glacial acetic acid and hydrochloric acid. (Specific concentrations should be optimized and validated in-house).
- D-Xylose Standard Stock Solution (100 mg/L): Dissolve a precise amount of D-xylose in deionized water.



 Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.125 to 5.0 mg/L.

Procedure:

- Sample Preparation: Centrifuge urine samples to remove any particulate matter.
- Reaction Setup:
 - Pipette 50 μL of urine sample, standard, or blank (deionized water) into a glass test tube.
 - Add 1.95 mL of the phloroglucinol color reagent to each tube.
- Incubation: Tightly cap the tubes and incubate in a heating block or boiling water bath at 100°C for exactly 4 minutes.
- Cooling: Immediately transfer the tubes to a cold water bath to stop the reaction.
- Spectrophotometry: Measure the absorbance of each sample at 554 nm using a spectrophotometer.
- Calculation:
 - Generate a standard curve by plotting the absorbance of the working standards against their known concentrations.
 - Determine the concentration of D-xylose in the urine samples from the standard curve.
 - Calculate the total amount of D-xylose excreted in 5 hours using the following formula:
 Total D-Xylose (mg) = D-Xylose Concentration (mg/L) x Total Urine Volume (L)

Protocol 2: Enzymatic Assay with Xylose Dehydrogenase

This is an automatable method based on the specific activity of xylose dehydrogenase.[9]

Reagents:



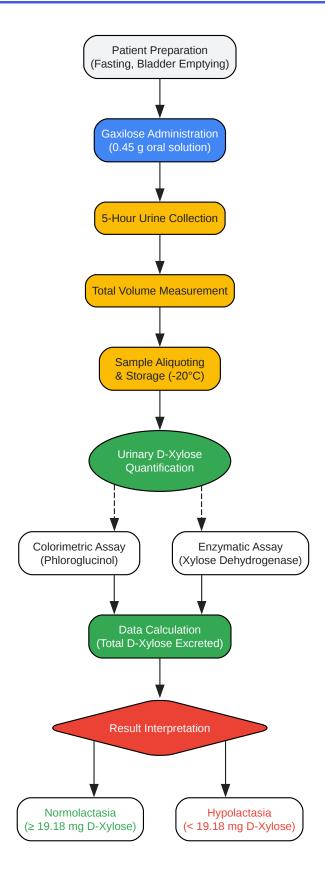
- Reagent 1 (R1): NAD+ solution in phosphate buffer.
- Reagent 2 (R2): Xylose dehydrogenase (XylB) from Caulobacter crescentus in phosphate buffer.
- D-Xylose Standard Solution.

Procedure (for automated analyzers):

- Sample Preparation: Centrifuge urine samples.
- Assay Cycle:
 - The analyzer mixes a defined volume of the urine sample with Reagent 1 and incubates for approximately 5 minutes.
 - The initial absorbance at 340 nm is measured.
 - Reagent 2 is added to initiate the enzymatic reaction.
 - After a further incubation of approximately 5 minutes, the final absorbance at 340 nm is measured.
- Calculation:
 - The change in absorbance (ΔAbs) is directly proportional to the D-xylose concentration.
 - The concentration is calculated by the analyzer based on a single-point calibration with a known D-xylose standard.
 - The total amount of D-xylose excreted is calculated as described in the colorimetric method.

Gaxilose Test Experimental Workflow





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Caption: Experimental workflow for the **Gaxilose** test.



Data Interpretation

The interpretation of the **Gaxilose** test is based on a clinically validated cut-off value for the total amount of D-xylose excreted in urine over 5 hours.

Urinary D-Xylose (5 hours)	Diagnosis	Interpretation
< 19.18 mg	Hypolactasia	Indicates lactase deficiency.
≥ 19.18 mg	Normolactasia	Indicates normal lactase activity.

This cut-off value is based on the enzymatic assay. The cut-off for the phloroglucinol method may be different due to analytical variability.[9][10]

Conclusion

The **Gaxilose** test offers a highly accurate and non-invasive method for the diagnosis of hypolactasia. Its simple protocol and quantitative nature make it a valuable tool for researchers, scientists, and drug development professionals in the study of lactose intolerance and the development of new therapeutic interventions. The detailed protocols provided herein serve as a guide for the implementation of this diagnostic test in a laboratory setting.

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